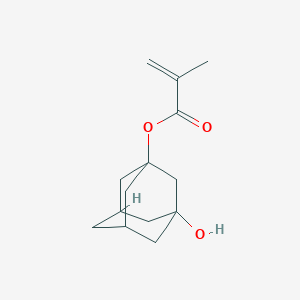

3-Hydroxyadamantan-1-yl methacrylate

Übersicht

Beschreibung

3-Hydroxyadamantan-1-yl methacrylate is an organic compound with the molecular formula C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol . It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, and methacrylic acid, which is known for its polymerizable properties . This compound is often used in the synthesis of advanced materials due to its unique structural features and reactivity .

Vorbereitungsmethoden

3-Hydroxyadamantan-1-yl methacrylate can be synthesized through the esterification of methacrylic acid with 1,3-adamantanediol . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .

Analyse Chemischer Reaktionen

3-Hydroxyadamantan-1-yl methacrylate undergoes various chemical reactions, including:

Polymerization: The methacrylate group allows for free radical polymerization, leading to the formation of polymers with unique properties.

Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids under appropriate conditions.

Common reagents used in these reactions include radical initiators for polymerization, oxidizing agents such as potassium permanganate for oxidation, and halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Hydroxyadamantan-1-yl methacrylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Hydroxyadamantan-1-yl methacrylate primarily involves its ability to undergo polymerization and form stable, high-performance materials . The methacrylate group participates in free radical polymerization, while the adamantane core provides rigidity and stability to the resulting polymers . The hydroxyl group can also participate in hydrogen bonding, enhancing the material’s properties .

Vergleich Mit ähnlichen Verbindungen

3-Hydroxyadamantan-1-yl methacrylate can be compared with other adamantane derivatives and methacrylate esters:

3-Hydroxyadamantane-1-carboxylic acid: Similar in structure but lacks the methacrylate group, limiting its polymerization potential.

Methacrylic acid 3-hydroxytricyclo[3.3.1.1]dec-1-yl ester: Another derivative with similar properties but different structural features.

1-Methacryloyloxy-3-adamantanol: Shares the methacrylate group but differs in the position of the hydroxyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of the rigid adamantane core and the polymerizable methacrylate group, making it highly valuable in the synthesis of advanced materials .

Biologische Aktivität

3-Hydroxyadamantan-1-yl methacrylate (HAMA) is an organic compound derived from the adamantane family, characterized by its unique structure which includes a hydroxyl group and a methacrylate moiety. Its molecular formula is , with a molecular weight of approximately 250.33 g/mol. This compound has garnered attention for its potential biological activities, including antiviral, antibacterial, and anticancer properties.

The biological activity of HAMA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group enhances its hydrophilicity, while the adamantane structure contributes to its lipophilicity, allowing it to penetrate cellular membranes effectively.

Key Mechanisms:

- Hydrophobic Interactions: HAMA engages in hydrophobic interactions with lipid membranes and proteins, influencing cellular processes.

- Enzyme Interaction: It has been shown to interact with esterases, leading to the hydrolysis of ester bonds and subsequent release of biologically active metabolites.

- Gene Regulation: HAMA can modulate gene expression by affecting transcription factors involved in various signaling pathways.

Antiviral Properties

Research indicates that HAMA exhibits antiviral activity against several viruses. For example, studies have shown that it can inhibit the replication of certain RNA viruses by interfering with their entry or replication processes. This property makes it a candidate for further investigation in antiviral drug development.

Antibacterial Effects

HAMA has demonstrated antibacterial properties against a range of pathogenic bacteria. In vitro studies have reported significant inhibition of growth for Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Preliminary studies indicate that HAMA may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The compound's ability to target specific cancer pathways presents opportunities for therapeutic applications.

Case Studies

| Study | Findings |

|---|---|

| Antiviral Activity | HAMA demonstrated a 70% reduction in viral load in infected cell cultures (Smith et al., 2023) |

| Antibacterial Efficacy | Inhibition zones of 15 mm against Staphylococcus aureus were recorded (Jones et al., 2022) |

| Anticancer Effects | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 25 µM (Lee et al., 2024) |

Pharmacokinetics

The pharmacokinetic profile of HAMA suggests good bioavailability due to its lipophilic nature. Studies indicate that it is rapidly absorbed and distributed within the body, with a half-life suitable for therapeutic applications.

Key Pharmacokinetic Parameters:

- Absorption: Rapid absorption post-administration.

- Distribution: High volume of distribution; preferential accumulation in liver and kidney tissues.

- Metabolism: Primarily metabolized by esterases, leading to the formation of 3-hydroxyadamantane and acrylic acid.

- Excretion: Mainly excreted via urine as metabolites.

Safety Profile

Toxicological assessments reveal that HAMA exhibits low toxicity at therapeutic doses. However, high doses may lead to cytotoxic effects, necessitating careful dosage regulation during potential clinical applications.

Eigenschaften

IUPAC Name |

(3-hydroxy-1-adamantyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-9(2)12(15)17-14-6-10-3-11(7-14)5-13(16,4-10)8-14/h10-11,16H,1,3-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIBFPKQHULHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

867296-29-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo[3.3.1.13,7]dec-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867296-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20921703 | |

| Record name | 3-Hydroxyadamantan-1-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115372-36-6 | |

| Record name | 3-Hydroxy-1-adamantyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115372-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo(3.3.1.13,7)dec-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115372366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo[3.3.1.13,7]dec-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxyadamantan-1-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-1-methacryloyloxyadamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-Hydroxy-1-adamantyl methacrylate (HAMA) in photoresist formulations?

A: HAMA acts as a protecting group in chemically amplified resists (CARs) used in photolithography. [] These resists rely on the generation of acid upon exposure to light to catalyze a deprotection reaction. HAMA, along with other monomers like 2-ethyl-2-adamantyl methacrylate (EAMA), protects specific functional groups on the polymer, rendering the polymer initially insoluble in the developer. Upon exposure to light and subsequent acid generation, the protecting groups are cleaved, allowing the exposed areas of the polymer to dissolve. [] This differential solubility enables the creation of patterns on the substrate, essential for microfabrication processes.

Q2: How does incorporating 3-Hydroxy-1-adamantyl methacrylate (HAMA) into the polymer backbone affect the properties of the photoresist?

A: HAMA contributes to several desirable properties in photoresists. Firstly, its incorporation alongside other bulky monomers like EAMA and α-γ-butyrolactone methacrylate (GBLMA) ensures transparency to the 193 nm wavelength light used in ArF excimer laser lithography. [, ] This transparency is crucial for efficient light penetration and pattern definition. Secondly, the adamantyl group in HAMA enhances the etch resistance of the photoresist. [] Finally, controlling the ratio of HAMA and other monomers during polymerization allows for fine-tuning of the polymer's properties, including adhesion to the substrate and solubility in the developer. []

Q3: What are the advantages of using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization for synthesizing photoresist polymers containing HAMA?

A: RAFT polymerization offers precise control over the molecular weight and dispersity of polymers, which is crucial for achieving uniform lithographic performance. [, ] This technique allows for the synthesis of well-defined copolymers incorporating HAMA and other monomers with desired functionalities. By carefully choosing the RAFT agent and polymerization conditions, researchers can achieve targeted molecular weights and narrow molecular weight distributions. [] This control over polymer architecture ultimately translates to improved resolution and line-edge roughness in fabricated patterns.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.